Methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, agriculture, or materials science.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Electrochemical Behavior and Synthetic Applications
Research on similar compounds, such as unsymmetrical dihydropyridines, has shown significant electrochemical behaviors and synthetic versatility. For instance, studies on the electrochemical behavior of dihydropyridine derivatives in protic mediums have elucidated pathways to novel organic transformations, leading to amino-benzonaphtyridine derivatives through reduction processes (David et al., 1995). These findings underscore the potential of dihydropyridine compounds in organic synthesis, especially in constructing complex heterocyclic structures.
Structural and Theoretical Studies
Methoxy substituted dihydropyridines have been the subject of combined experimental and theoretical studies, revealing insights into their structural dynamics and electronic properties (Mirković et al., 2014). These studies, including X-ray crystallography and quantum chemical calculations, offer a foundation for understanding the reactivity and stability of related compounds, which could be crucial for designing new materials or drugs.
Potential for Kinetic Resolution and Enantioselective Synthesis
The kinetic resolution of dihydropyridine derivatives to achieve enantiomeric excess has been explored, indicating the applicability of these compounds in enantioselective synthesis (Andzans et al., 2013). Such processes are vital in the pharmaceutical industry, where the production of enantiomerically pure substances can lead to drugs with improved efficacy and reduced side effects.
Antifolate and Cytotoxic Properties
Research into the antifolate properties of pyrimidine derivatives highlights the potential for dihydropyridine-related compounds in cancer therapy (Degraw et al., 1992). These studies suggest that modifications to the dihydropyridine core can lead to significant biological activity, offering a pathway to the development of new anticancer agents.
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and environmental impact. It could also include looking at safety precautions that need to be taken when handling the compound.
Future Directions
This could involve looking at potential future applications of the compound, areas where further research is needed, or ways in which the synthesis of the compound could be improved.
Please note that this is a general guide and the specifics could vary depending on the particular compound and the context in which it is being studied. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have access to a university library, they often have subscriptions to scientific journals and databases that you could use. You could also consider reaching out to a chemistry professor or a professional chemist for guidance.
properties
IUPAC Name |
methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S/c1-14-21(24(30)32-3)22(17-6-4-5-7-19(17)25)18(12-26)23(27-14)33-13-20(29)28-15-8-10-16(31-2)11-9-15/h4-11,22,27H,13H2,1-3H3,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYMYTVFCVDCHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)OC)C#N)C3=CC=CC=C3F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.